(2-Chloro-3-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 197.03 g/mol. This compound is recognized for its applications in organic synthesis, particularly as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. It is classified under hydrazine derivatives and is often utilized in biochemical research due to its ability to interact with enzymes and proteins .
The synthesis of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride can be achieved through several methods:
The reaction conditions for synthesizing (2-Chloro-3-fluorophenyl)hydrazine hydrochloride generally require careful temperature control, typically between 10 °C and 35 °C, to ensure optimal yields and purity . The final product is often purified through recrystallization to achieve a purity level exceeding 95% .
The molecular structure of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride can be represented by its canonical SMILES notation: C1=CC(=C(C(=C1)F)Cl)NN.Cl
. This notation indicates a phenyl ring substituted with chlorine and fluorine atoms, along with a hydrazine functional group.
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation processes, sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The specific reaction conditions greatly influence the products formed .
The mechanism of action of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride primarily involves its interaction with biological macromolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Research indicates that this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been noted to influence genes involved in oxidative stress responses and apoptosis .
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride has diverse applications in scientific research:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6